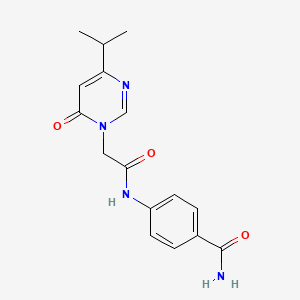
4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a compound that bridges the realms of chemistry, biology, and pharmacology. Its unique structure, comprising a benzamide backbone linked to a modified pyrimidine ring, makes it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: : Starting from a pyrimidine derivative, such as 4-isopropylpyrimidine, the oxo group is introduced via selective oxidation.
Acetamido Linker Formation: : The pyrimidine derivative is then reacted with acetyl chloride in the presence of a base like triethylamine to form the acetamido linker.
Benzamide Coupling: : Finally, this intermediate is coupled with an aminobenzamide derivative under peptide coupling conditions (e.g., using coupling reagents like HATU or EDC) to yield the target compound.
Industrial Production Methods: In an industrial context, the production process is scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, increased yield, and reduced waste. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and sustainably.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: : Due to its amide and pyrimidinone functionalities, selective oxidation can modify the oxo or acetamido groups.
Reduction: : Conditions that target the benzamide group can lead to the reduction to a benzylamine derivative.
Substitution: : Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide moiety, introducing new functional groups.
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.
Major Products: Depending on the reaction:
Oxidation: : Formation of nitro or carboxy derivatives.
Reduction: : Conversion to amine derivatives.
Substitution: : Introduction of various substituents like halides or alkyl groups.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide serves as a precursor for more complex molecules and functional materials.
Biology: Biochemists use this compound as a probe to study enzyme activity and as a potential inhibitor of key biological pathways.
Medicine: Pharmacologists are investigating its potential as a lead compound in drug discovery, particularly for its ability to interact with nucleotide-binding sites.
Industry: In industrial applications, it's utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. Its mechanism typically involves:
Interaction with Enzyme Active Sites: : The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Pathway Modulation: : By interfering with key biochemical pathways, it alters cellular processes.
Comparison with Similar Compounds
Similar Compounds:
4-(2-(6-oxo-4-pyrimidinyl)acetamido)benzamide: : Lacks the isopropyl group.
4-acetamidobenzamide: : Similar benzamide structure but without the pyrimidine ring.
Uniqueness: What sets 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide apart is its specific structure that allows for targeted interactions in both chemical and biological systems, making it highly versatile for research and industrial applications.
And there you have it—a comprehensive guide to the world of this compound! Let me know if there's anything more you’d like to explore about this compound.
Properties
IUPAC Name |
4-[[2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10(2)13-7-15(22)20(9-18-13)8-14(21)19-12-5-3-11(4-6-12)16(17)23/h3-7,9-10H,8H2,1-2H3,(H2,17,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJNYYVBUHRZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2852329.png)


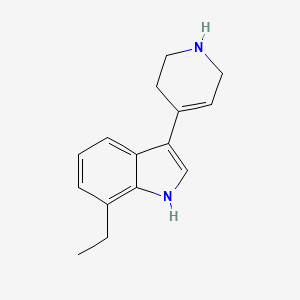
![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)
![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)
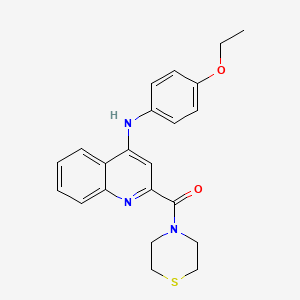
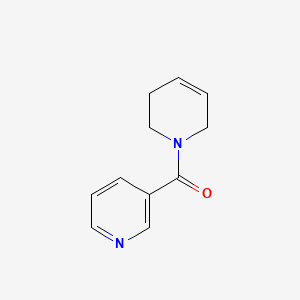
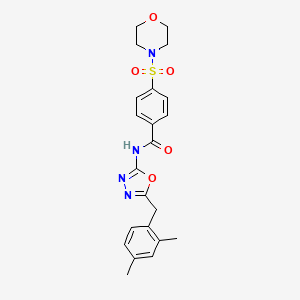
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)
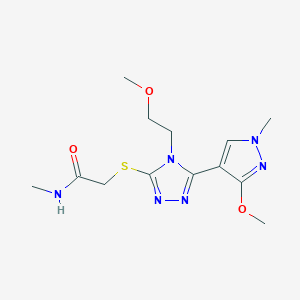

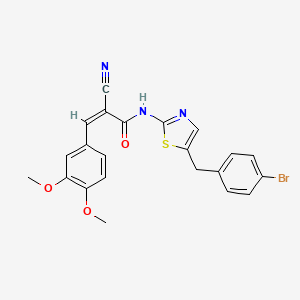
![2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide](/img/structure/B2852351.png)
